Cas no 1219844-71-9 (1-(cyclopropanesulfonyl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine)
1-(cyclopropanesulfonyl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine Chemical and Physical Properties
Names and Identifiers
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- 1-(cyclopropylsulfonyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine
- VU0527806-1
- Z1270801100
- 1-cyclopropylsulfonyl-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazine
- 1-(cyclopropanesulfonyl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine
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- Inchi: 1S/C17H24N2O4S2/c20-24(21,16-7-8-16)18-9-11-19(12-10-18)25(22,23)17-6-5-14-3-1-2-4-15(14)13-17/h5-6,13,16H,1-4,7-12H2
- InChI Key: OZMFPGSQJRVKDD-UHFFFAOYSA-N
- SMILES: S(C1CC1)(N1CCN(CC1)S(C1C=CC2CCCCC=2C=1)(=O)=O)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 683
- XLogP3: 2.1
- Topological Polar Surface Area: 91.5
1-(cyclopropanesulfonyl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5882-7399-2μmol |
1-(cyclopropanesulfonyl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine |
1219844-71-9 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5882-7399-5μmol |
1-(cyclopropanesulfonyl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine |
1219844-71-9 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5882-7399-10μmol |
1-(cyclopropanesulfonyl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine |
1219844-71-9 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5882-7399-20μmol |
1-(cyclopropanesulfonyl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine |
1219844-71-9 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5882-7399-1mg |
1-(cyclopropanesulfonyl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine |
1219844-71-9 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5882-7399-2mg |
1-(cyclopropanesulfonyl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine |
1219844-71-9 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5882-7399-3mg |
1-(cyclopropanesulfonyl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine |
1219844-71-9 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5882-7399-4mg |
1-(cyclopropanesulfonyl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine |
1219844-71-9 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5882-7399-5mg |
1-(cyclopropanesulfonyl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine |
1219844-71-9 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5882-7399-10mg |
1-(cyclopropanesulfonyl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine |
1219844-71-9 | 10mg |
$79.0 | 2023-09-09 |
1-(cyclopropanesulfonyl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 1-(cyclopropanesulfonyl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine
1-(Cyclopropanesulfonyl)-4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperazine (CAS 1219844-71-9): A Comprehensive Overview
In the realm of pharmaceutical chemistry and drug discovery, 1-(cyclopropanesulfonyl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine (CAS 1219844-71-9) has emerged as a compound of significant interest. This sulfonamide-based molecule, with its unique structural features, has captured the attention of researchers exploring novel therapeutic agents. The compound's cyclopropanesulfonyl and tetrahydronaphthalene-sulfonyl moieties contribute to its distinctive physicochemical properties and potential biological activities.
The molecular structure of 1-(cyclopropanesulfonyl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine combines a piperazine core with two sulfonyl groups attached to different aromatic systems. This arrangement creates a balanced molecular geometry that may influence its pharmacokinetic profile, including solubility, membrane permeability, and metabolic stability. Recent studies in medicinal chemistry have highlighted the importance of such sulfonyl piperazine derivatives in designing targeted therapies, particularly in the context of neurological disorders and inflammatory conditions.
From a synthetic chemistry perspective, the preparation of CAS 1219844-71-9 involves multi-step organic transformations. The key steps typically include the sulfonylation of piperazine with both cyclopropanesulfonyl chloride and 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride under controlled conditions. The purity and yield of the final product are crucial parameters that determine its suitability for research applications. Advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to characterize this compound.
The potential therapeutic applications of 1-(cyclopropanesulfonyl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine are currently under investigation in various preclinical studies. Its structural similarity to known bioactive molecules suggests possible interactions with specific biological targets, including certain enzyme systems and receptor proteins. Researchers are particularly interested in exploring its potential as a modulator of cellular signaling pathways, given the established role of piperazine sulfonamides in medicinal chemistry.
In the context of current pharmaceutical trends, this compound aligns with the growing interest in small molecule therapeutics for precision medicine approaches. The tetrahydronaphthalene moiety in its structure is particularly noteworthy, as this scaffold appears in several clinically approved drugs targeting the central nervous system. This structural feature, combined with the cyclopropane sulfonyl group, may contribute to enhanced blood-brain barrier penetration - a critical factor in developing neuroactive compounds.
The physicochemical properties of CAS 1219844-71-9 have been characterized through various experimental and computational methods. The compound demonstrates moderate solubility in common organic solvents, with limited aqueous solubility - a characteristic that influences its formulation strategies. Its molecular weight and lipophilicity parameters fall within ranges typically associated with good drug-like properties, making it an attractive candidate for further medicinal chemistry optimization.
From a safety and toxicological perspective, preliminary data suggest that 1-(cyclopropanesulfonyl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine exhibits a favorable profile in standard in vitro assays. However, comprehensive toxicological evaluation would be necessary before considering clinical applications. The compound's stability under various pH conditions and its photostability have also been subjects of investigation, with results indicating reasonable stability under standard laboratory storage conditions.
The commercial availability of CAS 1219844-71-9 has increased in recent years, reflecting growing research interest. Several specialty chemical suppliers now offer this compound in various quantities, typically with purity specifications exceeding 95%. The pricing reflects its status as a research chemical, with costs varying based on quantity, purity, and supplier. Researchers should verify certificates of analysis and consider batch-to-batch variability when sourcing this material for experimental work.
In the broader context of drug discovery, sulfonyl piperazine derivatives like 1-(cyclopropanesulfonyl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine represent an important class of compounds for structure-activity relationship studies. The ability to modify both the cyclopropane and tetrahydronaphthalene moieties provides medicinal chemists with opportunities to fine-tune molecular properties and biological activities. This flexibility makes such compounds valuable tools in hit-to-lead optimization campaigns.
Future research directions for CAS 1219844-71-9 may include detailed pharmacological profiling, formulation development, and exploration of potential synergistic effects with other therapeutic agents. The compound's unique structural features position it as a promising scaffold for developing novel therapeutic agents, particularly in areas where modulation of specific biological pathways is desired. As research continues, we may gain deeper insights into its mechanism of action and therapeutic potential.
For researchers working with 1-(cyclopropanesulfonyl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine, proper handling procedures should be followed, including the use of personal protective equipment and appropriate ventilation. While not classified as highly hazardous, standard laboratory safety protocols for handling organic compounds should be observed. Storage recommendations typically suggest keeping the material in a cool, dry environment, protected from light and moisture to maintain stability.
The intellectual property landscape surrounding CAS 1219844-71-9 includes several patents covering its synthesis and potential therapeutic applications. Researchers should conduct thorough patent searches before embarking on commercial development programs involving this compound. The patent literature reveals growing interest in this chemical space, with particular focus on its potential utility in treating various medical conditions.
In conclusion, 1-(cyclopropanesulfonyl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine (CAS 1219844-71-9) represents an intriguing compound at the intersection of medicinal chemistry and drug discovery. Its unique structural features, combined with promising preliminary data, make it a molecule worth watching as research progresses. Whether as a tool compound for basic research or as a starting point for therapeutic development, this sulfonamide derivative offers numerous opportunities for scientific exploration and potential clinical translation.
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